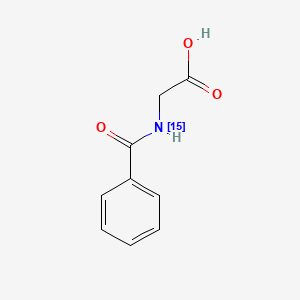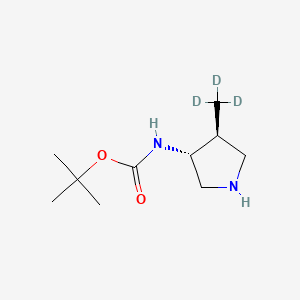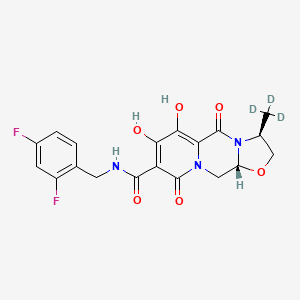
Phyllanthine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllanthine-d3 is a lignan compound derived from the plant Phyllanthus amarus, which belongs to the family Euphorbiaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant activities . This compound is a deuterated form of phyllanthine, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in scientific research for tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthine-d3 involves the incorporation of deuterium atoms into the phyllanthine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phyllanthine from Phyllanthus amarus, followed by deuteration using deuterium gas or deuterated solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phyllanthine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Phyllanthine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lignan metabolism.
Biology: Investigated for its potential role in modulating biological processes such as inflammation and oxidative stress.
Medicine: Studied for its hepatoprotective and anti-inflammatory properties, making it a potential candidate for drug development.
Mecanismo De Acción
Phyllanthine-d3 exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it influences the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . The deuterium atoms in this compound enhance its stability and bioavailability, making it more effective in exerting its pharmacological effects .
Comparación Con Compuestos Similares
Phyllanthine-d3 is unique compared to other lignan compounds due to the presence of deuterium atoms, which enhance its stability and traceability in metabolic studies. Similar compounds include:
Phyllanthine: The non-deuterated form of this compound, with similar pharmacological properties but lower stability.
Hypophyllanthin: Another lignan from Phyllanthus amarus with similar biological activities but different molecular structure.
Securingine: A securinine-type alkaloid with distinct pharmacological properties but similar applications in traditional medicine.
This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
(1S,2R,4R,8S)-4-(trideuteriomethoxy)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3 |
Clave InChI |
YKLWRYOORWTCQQ-SSLZMKKISA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 |
SMILES canónico |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


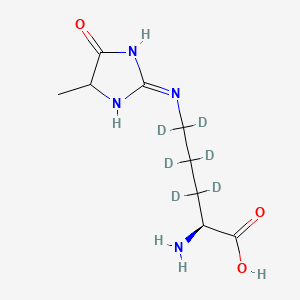
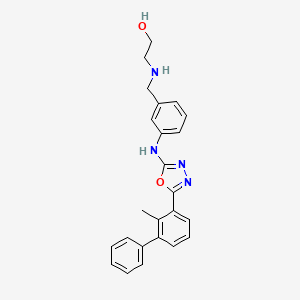
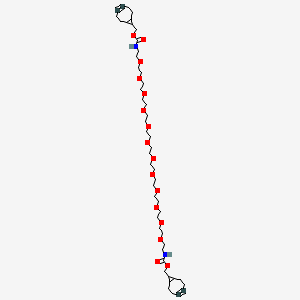
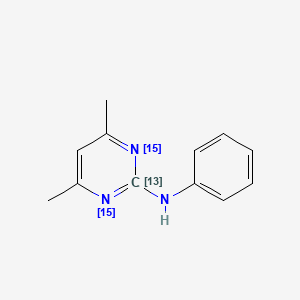

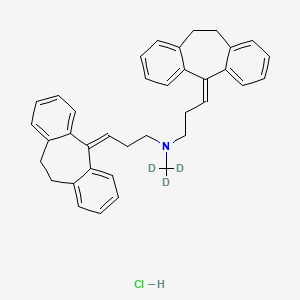
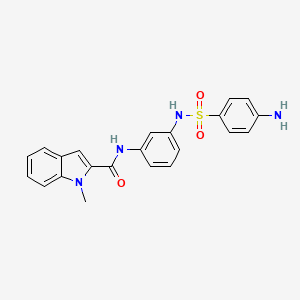
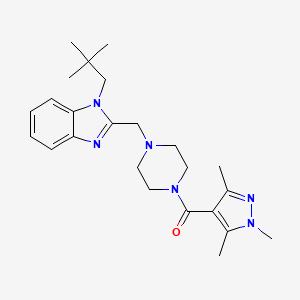
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
